![molecular formula C19H22N4O3S B2500929 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL CAS No. 1226449-41-7](/img/structure/B2500929.png)
2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL
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Overview
Description
2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL is a complex organic compound that features a combination of oxadiazole, pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various chlorinating agents, sulfur sources, and base catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups .
Scientific Research Applications
2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar in structure but with different substituents on the phenyl ring.
1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one: Contains a benzimidazole ring instead of an oxadiazole ring.
Uniqueness
2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL is unique due to its combination of oxadiazole and pyrimidine rings, which confer specific chemical properties and potential biological activities not found in similar compounds .
Properties
IUPAC Name |
2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-5-14-10-16(24)21-19(20-14)27-11-17-22-18(23-26-17)13-6-8-15(9-7-13)25-12(2)3/h6-10,12H,4-5,11H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGOPXFIDAIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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